

An In-depth Technical Guide to the Physical Characteristics of 3-Dimethylaminophenol Crystals

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Compound of Interest

Compound Name: 3-Dimethylaminophenol

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Introduction

3-Dimethylaminophenol (DMAP) is an aromatic organic compound with significant applications as an intermediate in the synthesis of dyes and pharmaceuticals, such as neostigmine bromide.^{[1][2]} A thorough understanding of its physical and chemical properties is paramount for its effective use in research and development, particularly in areas concerning process optimization, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of **3-Dimethylaminophenol** crystals, details the experimental protocols for their determination, and illustrates relevant workflows.

Physical and Chemical Properties

The fundamental physical and chemical properties of **3-Dimethylaminophenol** are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and physical processes.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ NO	[3][4][5]
Molecular Weight	137.18 g/mol	[3][6]
Appearance	White, gray, or brown powder/crystals. Needles (from ligroin).	[3][4][7]
Melting Point	82-84 °C	[2][8]
	84.0 to 87.0 °C	
	180 to 183 °F (82.2 to 83.9 °C)	[3]
	65 - 72 °C	[4]
Boiling Point	266.5 °C at 760 mmHg	[5]
	268 °C	
	509 to 514 °F (265 to 268 °C) at 760 mmHg	[3]
Solubility	Slightly soluble in water.	[1][4][9]
	Soluble in DMSO and Methanol (Slightly).	[2]
Density	1.1 ± 0.1 g/cm ³	[5]
pKa	10.06 ± 0.10 (Predicted)	[2]
Refractive Index	1.5895 (26 °C)	[4]
Vapor Pressure	0.005 mmHg at 25 °C	[4]
LogP	1.56	[4][5]

Experimental Protocols

The characterization of **3-Dimethylaminophenol** crystals involves several standard analytical techniques. The methodologies for the most critical of these are detailed below.

Single-Crystal X-ray Diffraction

This technique is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice. While the specific crystal structure for **3-Dimethylaminophenol** is not readily available in the provided search results, a detailed experimental protocol for a closely related compound, 3-(diethylamino)phenol, illustrates the general procedure.^{[10][11]}

Methodology:

- **Crystal Selection:** A suitable single crystal of **3-Dimethylaminophenol** is selected from a commercial sample. The crystal should be of adequate size (typically >0.1 mm in all dimensions) and free from significant defects.^[12]
- **Mounting:** The selected crystal is mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed within an X-ray diffractometer (e.g., a Bruker D8 Venture CMOS diffractometer). The crystal is cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations of the atoms.^[10] A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern of reflections is collected by a detector.^{[12][13]}
- **Data Reduction and Structure Solution:** The collected diffraction intensities are processed. A multi-scan absorption correction may be applied to account for the absorption of X-rays by the crystal.^[10] The structure is then solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F^2 .^[10] This process yields the unit cell dimensions, space group, and atomic coordinates.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the melting point and other thermal transitions of a substance.^{[14][15]}

Methodology:

- **Sample Preparation:** A small amount of **3-Dimethylaminophenol** crystals (typically a few milligrams) is accurately weighed and hermetically sealed in an aluminum pan. An empty

sealed pan is used as a reference.^[14]

- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a linear heating rate.
- **Analysis:** The sample is heated at a controlled rate. As the sample melts, it absorbs energy, creating a difference in heat flow between the sample and the reference. This is recorded as an endothermic peak on the DSC thermogram.
- **Data Interpretation:** The onset temperature of the peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Spectroscopic Analysis

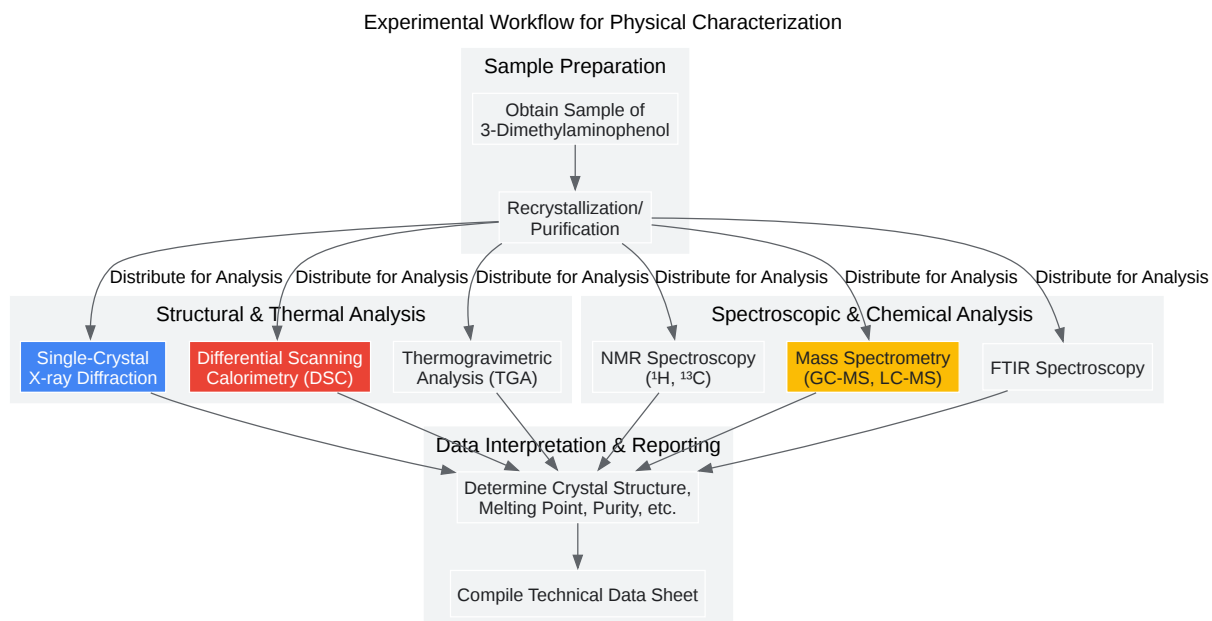
Spectroscopic methods are essential for confirming the chemical identity and purity of **3-Dimethylaminophenol**.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3), and the spectrum is recorded. The chemical shifts, splitting patterns, and integration of the peaks are used to confirm the arrangement of protons and carbon atoms within the molecule.^[16]
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to separate the compound from a mixture and obtain its mass spectrum.^[3] The molecular ion peak confirms the molecular weight, while the fragmentation pattern can help in structural elucidation.

Visualizations

Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the comprehensive physical characterization of a crystalline compound like **3-Dimethylaminophenol**.

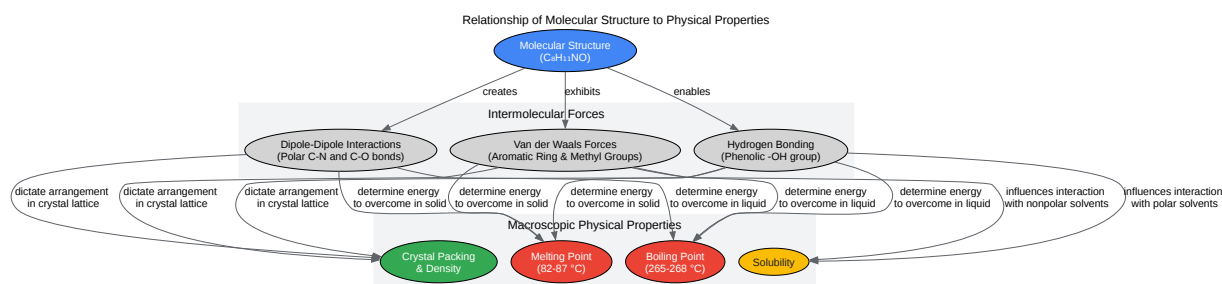


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Caption: A flowchart illustrating the typical experimental workflow for characterizing a crystalline solid.

Interrelation of Physical Properties

The physical properties of **3-Dimethylaminophenol** are not independent but are governed by its underlying molecular structure and the resulting intermolecular forces.



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Caption: A diagram showing how molecular structure dictates intermolecular forces and physical properties.

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